molecular formula C12H22N2O3 B062561 tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate CAS No. 159873-06-0

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Cat. No. B062561
CAS RN: 159873-06-0
M. Wt: 242.31 g/mol
InChI Key: XDRGUPXMFDJOFK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 159873-06-0. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 4- (2-oxiranylmethyl)-1-piperazinecarboxylate . The compound is in liquid form .


Molecular Structure Analysis

The molecule of “tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Physical And Chemical Properties Analysis

The boiling point of “tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” is calculated to be 306°C and the melting point is calculated to be 48°C .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from this compound have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Antibacterial and Antifungal Activities

Both the ester derivative and the hydrazide derivative of N-Boc piperazine were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Charge Transporting Materials

Hydrazones are often mentioned among the most effective charge transporting low-molecular-weight materials used in electrophotography, due to their excellent hole-transporting properties and relatively simple synthesis .

Organic Photoconductors

N-2,3-epoxypropylated N-phenylhydrazones, which are precursors for organic photoconductors, are of potential commercial importance .

Safety and Hazards

The safety information for “tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Mechanism of Action

Target of Action

It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Given its antibacterial activity , it is plausible that it interferes with bacterial cell wall synthesis or protein production, leading to bacterial cell death.

Biochemical Pathways

Based on its antibacterial activity , it may disrupt essential biochemical pathways in bacteria, such as cell wall synthesis or protein production.

Result of Action

Its antibacterial activity suggests that it may lead to bacterial cell death .

properties

IUPAC Name

tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRGUPXMFDJOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573268
Record name tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159873-06-0
Record name tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate (6.2 g, 33.29 mmol), epibromohydrin (5.4 g, 39.42 mmol) and potassium carbonate (5.5 g, 39.79 mmol) in acetonitrile (70 ml) was heated under reflux for 3 hours. The reaction mixture was concentrated under reduced pressure, and water was added to the residue. The mixture was extracted with methylene chloride. The extract was washed with brine, dried over sodium sulfate, and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to afford tert-butyl 4-oxiranylmethylpiperazine-1-carboxylate (6.2 g, yield 77%) as a colorless oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(tert-butoxycarbonyl)piperazine (18.6 g, 100 mmol) and epichlorohydrine (10.2 ml, 12.0 g, 130 mmol) in methanol (50 ml) was stirred at room temperature for 24 hours and the solvent was evaporated. The residue was dissolved in 200 ml of ether and the solution was stirred with 10N aqueous NaOH (100 ml) at room temperature for 2 hours. Then the organic layer was separated, washed with brine until neutral, dried over MgSO4 and concentrated to afford the title compound (21.8 g) as a pale yellowish viscous oil, yield: 90.1%.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90.1%

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